1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide
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Overview
Description
1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide is a complex organic compound that features a benzotriazole moiety attached to a cyclohexyl ring, which is further connected to a piperidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide typically involves the reaction of 1H-benzotriazole with cyclohexylamine under controlled conditions. The reaction is often facilitated by coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) . These reagents help in the formation of the amide bond between the benzotriazole and the piperidinecarboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis due to its ability to form stable amide bonds.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide involves the activation of carboxylic acids by forming a stabilized hydroxybenzotriazole (HOBt) leaving group. This activated intermediate is then attacked by nucleophiles such as amines during aminolysis, leading to the formation of amide bonds . The compound’s ability to form stable intermediates and facilitate efficient coupling reactions makes it valuable in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
- 1-Hydroxybenzotriazole (HOBt)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
Uniqueness
1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and facilitate efficient coupling reactions makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C18H25N5O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[1-(benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N5O/c19-17(24)14-8-12-22(13-9-14)18(10-4-1-5-11-18)23-16-7-3-2-6-15(16)20-21-23/h2-3,6-7,14H,1,4-5,8-13H2,(H2,19,24) |
InChI Key |
WDIQZQPHBHDGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N2CCC(CC2)C(=O)N)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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